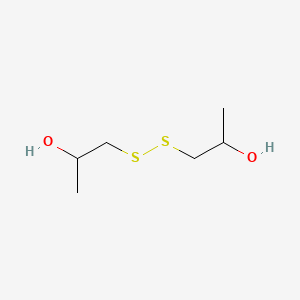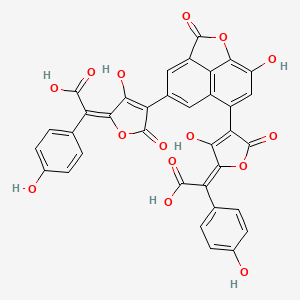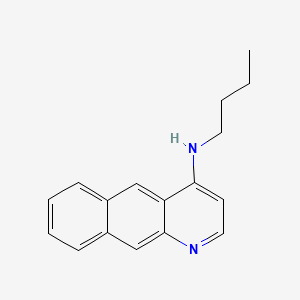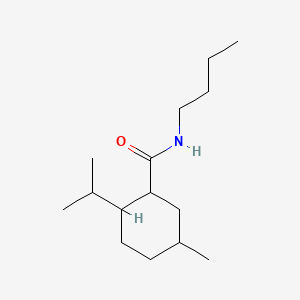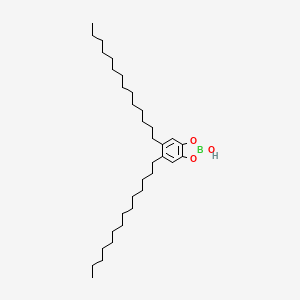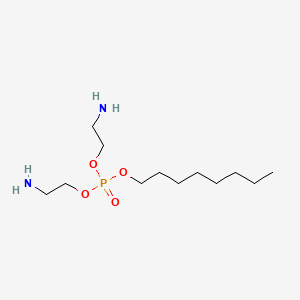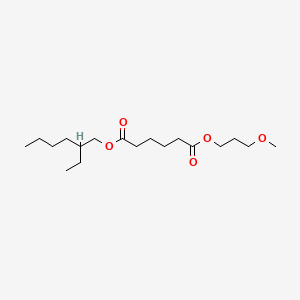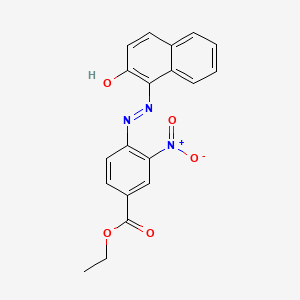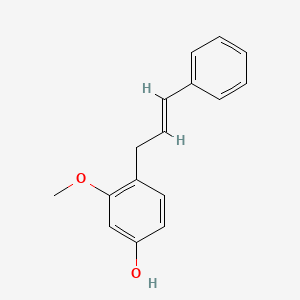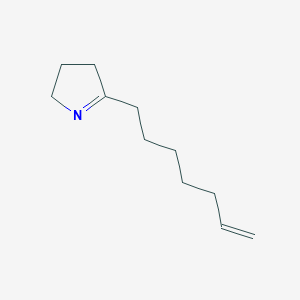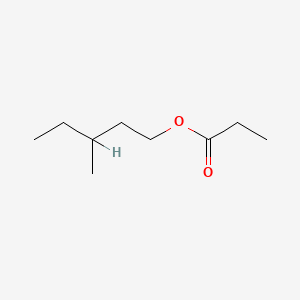
Sodium C-dodecyl hydrogen sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium C-dodecyl hydrogen sulphonatosuccinate is a surfactant with the molecular formula C16H30NaO7S and a molecular weight of 388.45203 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium C-dodecyl hydrogen sulphonatosuccinate typically involves the sulfonation of dodecyl succinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are designed to be efficient and cost-effective, ensuring a high yield of the compound. The industrial production methods also incorporate purification steps to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions: Sodium C-dodecyl hydrogen sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Compounds with different functional groups replacing the sulfonate group.
Scientific Research Applications
Sodium C-dodecyl hydrogen sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of Sodium C-dodecyl hydrogen sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their interaction with aqueous environments. The compound targets lipid membranes and proteins, disrupting their structure and function, which is particularly useful in cell lysis and protein extraction .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties but different molecular structure.
Sodium laureth sulfate (SLES): Another surfactant with similar applications but different chemical composition.
Cetylpyridinium chloride (CPC): A surfactant with antimicrobial properties used in oral care products
Uniqueness: Sodium C-dodecyl hydrogen sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable micelles and reduce surface tension makes it particularly effective in various applications compared to other similar compounds .
Properties
CAS No. |
71963-18-3 |
|---|---|
Molecular Formula |
C16H30NaO7S+ |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
sodium;2-dodecyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C16H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(15(17)18)14(16(19)20)24(21,22)23;/h13-14H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1 |
InChI Key |
GEZDTLSILCSBMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


